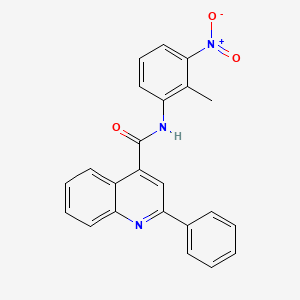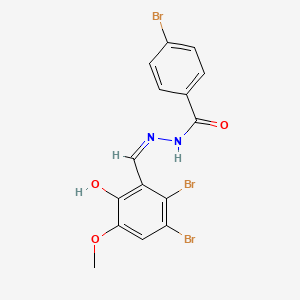
N-(2-methyl-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide, also known as MNQ, is a synthetic compound with potential applications in scientific research. MNQ belongs to the family of quinoline-based compounds, which have been extensively studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The exact mechanism of action of N-(2-methyl-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and microbial infection. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce bacterial growth. In vivo studies have shown that this compound can inhibit tumor growth in mouse xenograft models and reduce inflammation in animal models of sepsis and arthritis.
実験室実験の利点と制限
N-(2-methyl-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments, including its synthetic accessibility, low cost, and potential for multiple biological activities. However, this compound also has some limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity evaluations are necessary before using this compound in biological assays.
将来の方向性
There are several future directions for N-(2-methyl-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide research, including the development of more efficient synthesis methods, the investigation of its potential as a lead compound for drug discovery, and the exploration of its mechanism of action in different biological systems. This compound derivatives with improved solubility and selectivity could also be developed to enhance its biological activities and reduce potential toxicity. Overall, this compound represents a promising compound for scientific research with potential applications in cancer, inflammation, and infectious diseases.
合成法
N-(2-methyl-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide can be synthesized through a multistep procedure, starting from commercially available 2-methyl-3-nitroaniline and 2-phenyl-4-quinolinecarboxylic acid. The first step involves the reduction of 2-methyl-3-nitroaniline to 2-methyl-3-aminophenyl, which is then coupled with 2-phenyl-4-quinolinecarboxylic acid using a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride and pyridine to form the final product, this compound.
科学的研究の応用
N-(2-methyl-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to exhibit promising biological activities in various scientific research fields. In the field of cancer research, this compound has been reported to inhibit the growth of human breast cancer cells and induce apoptosis in prostate cancer cells. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In addition, this compound has shown antimicrobial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-15-19(12-7-13-22(15)26(28)29)25-23(27)18-14-21(16-8-3-2-4-9-16)24-20-11-6-5-10-17(18)20/h2-14H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLIDGWCUQZTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxybenzaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6105932.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B6105933.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6105948.png)


![2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6105965.png)
![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)
![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6105973.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6105977.png)

![2-(3-butenoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6105990.png)
![N-ethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6105998.png)
![6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6106007.png)
![2-(4-ethyl-1-piperazinyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B6106010.png)